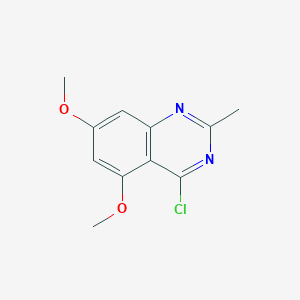
4-Chloro-5,7-dimethoxy-2-methylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5,7-dimethoxy-2-methylquinazoline is a chemical compound with the molecular formula C11H11ClN2O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 4th position, methoxy groups at the 5th and 7th positions, and a methyl group at the 2nd position of the quinazoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dimethoxy-2-methylquinazoline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6,7-dimethoxy-2-methylquinazolin-4-ol.
Chlorination: The 6,7-dimethoxy-2-methylquinazolin-4-ol is then subjected to chlorination using thionyl chloride in the presence of N,N-dimethylformamide as a catalyst. The reaction is carried out at 80°C for 1 hour.
Purification: The reaction mixture is purified by removing thionyl chloride under reduced pressure and washing with toluene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process is enhanced to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5,7-dimethoxy-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Hydrolysis: The methoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Hydrolysis: Formation of demethylated quinazoline derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-5,7-dimethoxy-2-methylquinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Research: It serves as a precursor for the synthesis of more complex quinazoline derivatives used in various chemical reactions and studies.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 4-Chloro-5,7-dimethoxy-2-methylquinazoline involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6,7-dimethoxy-2-methylquinazoline
- 4-Chloro-2-methylquinazoline
- 5,7-Dimethoxy-2-methylquinazoline
Comparison
4-Chloro-5,7-dimethoxy-2-methylquinazoline is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C11H11ClN2O2 |
|---|---|
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
4-chloro-5,7-dimethoxy-2-methylquinazoline |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-13-8-4-7(15-2)5-9(16-3)10(8)11(12)14-6/h4-5H,1-3H3 |
Clave InChI |
YXZMLDPTYRLREO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=CC(=C2)OC)OC)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13655059.png)
![a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate](/img/structure/B13655065.png)


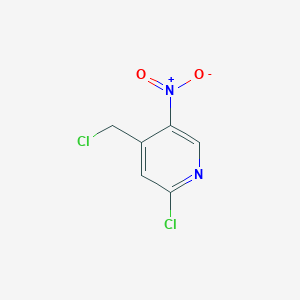
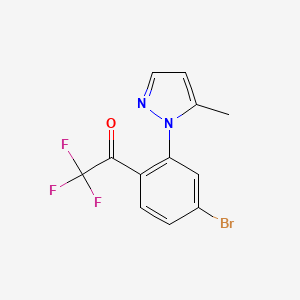
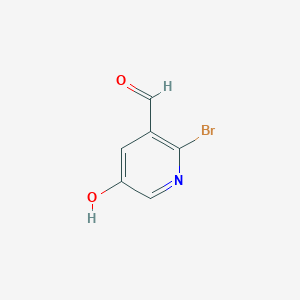
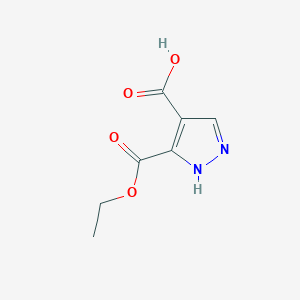
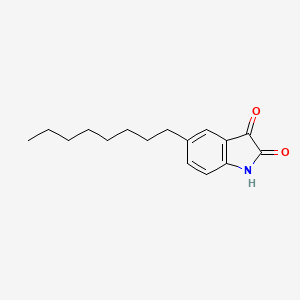

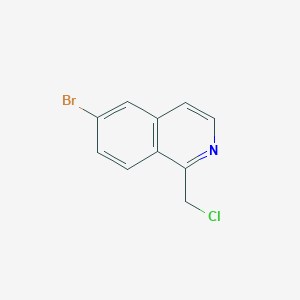
![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)
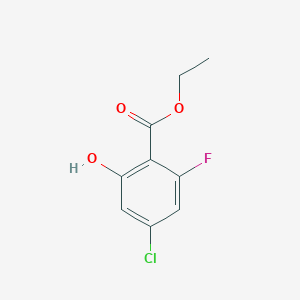
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
